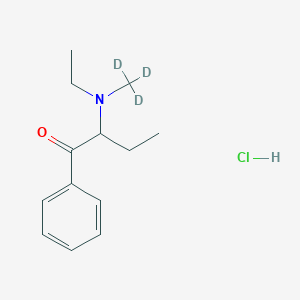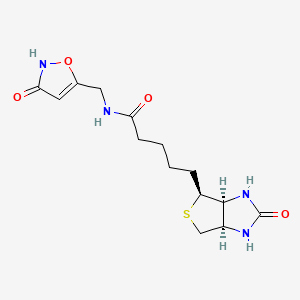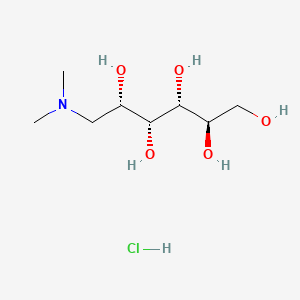
2-Ethyl-3-butyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-butyn-1-ol is an organic compound with the molecular formula C6H10O. It is an alcohol with a triple bond between the second and third carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-3-butyn-1-ol can be synthesized through several methods. One common method involves the reaction of 2-butyne-1,4-diol with ethylmagnesium bromide, followed by hydrolysis. Another method includes the alkylation of propargyl alcohol with ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2-Ethyl-3-butyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes or alkenes.
Substitution: Produces various substituted derivatives depending on the reagent used.
科学的研究の応用
2-Ethyl-3-butyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-ethyl-3-butyn-1-ol involves its interaction with various molecular targets and pathways. The triple bond and hydroxyl group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
類似化合物との比較
Similar Compounds
3-Butyn-1-ol: Similar structure but lacks the ethyl group.
2-Butyn-1-ol: Similar structure but lacks the ethyl group and has a different position of the triple bond.
3-Butyn-2-ol: Similar structure but has a hydroxyl group on the second carbon.
Uniqueness
2-Ethyl-3-butyn-1-ol is unique due to the presence of both an ethyl group and a triple bond, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
特性
分子式 |
C6H10O |
|---|---|
分子量 |
98.14 g/mol |
IUPAC名 |
2-ethylbut-3-yn-1-ol |
InChI |
InChI=1S/C6H10O/c1-3-6(4-2)5-7/h1,6-7H,4-5H2,2H3 |
InChIキー |
ZRGGXAOJVKXOOM-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


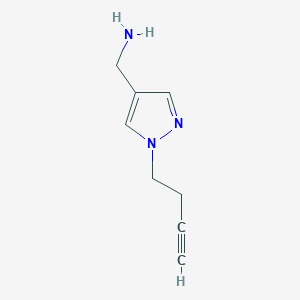
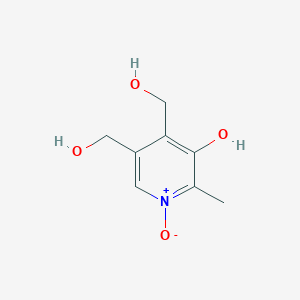
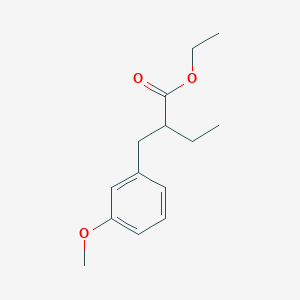
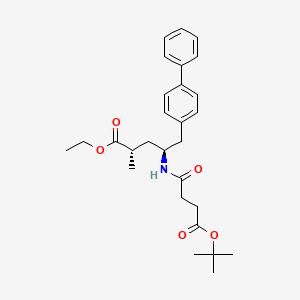
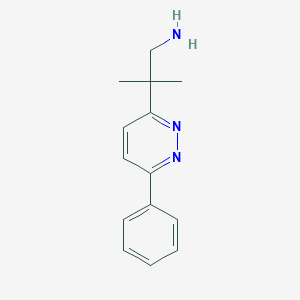

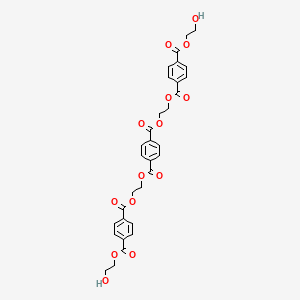
![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)
